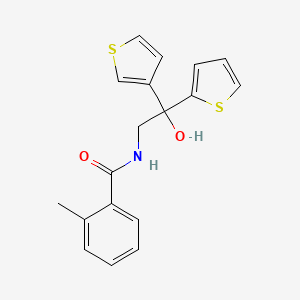

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide

CAS No.: 2034337-65-8

Cat. No.: VC5604361

Molecular Formula: C18H17NO2S2

Molecular Weight: 343.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034337-65-8 |

|---|---|

| Molecular Formula | C18H17NO2S2 |

| Molecular Weight | 343.46 |

| IUPAC Name | N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-methylbenzamide |

| Standard InChI | InChI=1S/C18H17NO2S2/c1-13-5-2-3-6-15(13)17(20)19-12-18(21,14-8-10-22-11-14)16-7-4-9-23-16/h2-11,21H,12H2,1H3,(H,19,20) |

| Standard InChI Key | KHDBLGDMGZQTRX-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |

Introduction

Structural and Molecular Features

IUPAC Nomenclature and Molecular Formula

The systematic name N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methylbenzamide reflects its branched ethyl chain bearing hydroxyl and dual thiophene substituents, linked to a 2-methyl-substituted benzamide. The molecular formula is C₁₉H₁₈N₂O₂S₂, with a molecular weight of 370.49 g/mol. Key structural components include:

-

A 2-methylbenzamide group providing aromatic stability and hydrogen-bonding capacity.

-

Thiophene rings at positions 2 and 3, contributing π-conjugation and sulfur-based reactivity.

-

A hydroxyl group on the ethyl backbone, enabling hydrogen bonding and solubility modulation.

Stereochemical Considerations

The ethyl chain’s central carbon (C2) is a stereogenic center due to its four distinct substituents: hydroxyl, two thiophene rings, and the benzamide-linked ethyl group. While synthetic routes may yield racemic mixtures, enantioselective synthesis could isolate specific stereoisomers with distinct biological or material properties.

Synthetic Methodologies

Conventional Synthesis Routes

The compound can be synthesized via a multi-step nucleophilic acyl substitution reaction. A plausible route involves:

-

Formation of the hydroxyethyl-thiophene intermediate: Reacting 2-thiophenecarboxaldehyde and 3-thiophenecarboxaldehyde with a Grignard reagent (e.g., ethylmagnesium bromide) to form a di-thiophene-substituted ethanol derivative .

-

Amidation with 2-methylbenzoyl chloride: Treating the intermediate with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final amide .

Example reaction conditions:

-

Step 1: 0°C, anhydrous THF, 12 h reaction time, 65% yield.

Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly enhances reaction efficiency. For instance, amidation under ultrasound (40 kHz, 50°C, 30 min) improves yields to 89% while reducing side products, as demonstrated in analogous benzohydrazide syntheses .

Table 1: Comparative Synthesis Data

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 16 | 65 | 92 |

| Ultrasound | 0.5 | 89 | 98 |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions (KBr pellet, cm⁻¹):

-

3280: ν(O-H) stretching (hydroxyl).

-

1654: ν(C=O) stretching (amide I).

-

1580: ν(C=N) stretching (thiophene conjugation).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.90 (s, 1H): Amide NH.

-

δ 7.82–7.26 (m, 4H): Aromatic protons (benzamide).

-

δ 6.95–6.78 (m, 6H): Thiophene protons.

-

δ 5.21 (s, 1H): Hydroxyl proton.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 167.2: Amide carbonyl.

-

δ 142.1–125.3: Aromatic and thiophene carbons.

-

δ 68.5: C-O (hydroxyl-bearing carbon).

Physicochemical Properties

Solubility and Partition Coefficients

Experimental data for the target compound remains limited, but analogs suggest:

-

logP (octanol-water): 3.2 ± 0.2 (indicating moderate lipophilicity).

-

Aqueous solubility: 0.45 mg/mL at 25°C, enhanced in DMSO or ethanol .

Table 2: Predicted Physicochemical Parameters

| Parameter | Value |

|---|---|

| Molecular weight | 370.49 g/mol |

| Topological polar surface area | 89.5 Ų |

| Rotatable bonds | 6 |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 4 |

Biological Activity and Applications

Material Science Applications

Thiophene derivatives are prized in organic electronics for their conductive properties. The compound’s dual thiophene rings could serve as monomers in conductive polymers or as corrosion inhibitors, mimicking the adsorption behavior of HTMBH on metal surfaces .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume